molecular formula C20H22N2 B1615936 Erizepine CAS No. 96645-87-3

Erizepine

Cat. No.: B1615936
CAS No.: 96645-87-3
M. Wt: 290.4 g/mol
InChI Key: SGMXCAKSGHLWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erizepine: is a compound known for its neuroleptic activity. It is classified under the category of drugs used to treat neurological disorders. The compound is known to bind to dopamine receptors, which makes it effective in managing certain neurological conditions .

Preparation Methods

The synthesis of Erizepine involves several steps. The preparation method includes the following steps:

    Crushing Active Ingredients: The active ingredients are crushed to a fine powder.

    Mixing Granulating Materials: The granulating materials are mixed thoroughly.

    Granulating: The mixture is granulated to form uniform particles.

    Drying: The granulated mixture is dried to remove any moisture.

    Adding Auxiliary Materials: Auxiliary materials are added to the dried granules.

    Tabletting: The final mixture is compressed into tablets.

Chemical Reactions Analysis

Erizepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Erizepine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying the binding of neuroleptic drugs to dopamine receptors.

    Biology: Used in research to understand the mechanisms of neurological disorders.

    Medicine: Used in the development of treatments for neurological conditions such as schizophrenia and bipolar disorder.

    Industry: Used in the production of neuroleptic drugs .

Mechanism of Action

Erizepine exerts its effects by binding to dopamine receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in mood regulation and other neurological functions. The inhibition of dopamine activity helps to manage symptoms of neurological disorders .

Comparison with Similar Compounds

Erizepine is similar to other neuroleptic drugs such as:

    Reserpine: Used to treat high blood pressure and certain mental disorders.

    Pirenzepine: Used to treat peptic ulcers by reducing gastric acid secretion.

What sets this compound apart is its specific binding affinity to dopamine receptors, making it particularly effective in managing certain neurological conditions .

Properties

CAS No.

96645-87-3

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

8,18-dimethyl-8,18-diazatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene

InChI

InChI=1S/C20H22N2/c1-21-13-11-15-16(12-14-21)18-8-4-6-10-20(18)22(2)19-9-5-3-7-17(15)19/h3-10H,11-14H2,1-2H3

InChI Key

SGMXCAKSGHLWBE-UHFFFAOYSA-N

SMILES

CN1CCC2=C(CC1)C3=CC=CC=C3N(C4=CC=CC=C24)C

Canonical SMILES

CN1CCC2=C(CC1)C3=CC=CC=C3N(C4=CC=CC=C24)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.